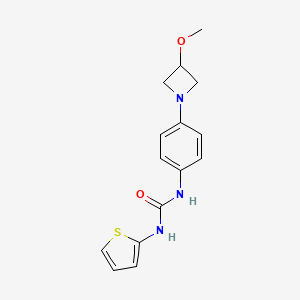
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(thiophen-2-yl)urea, also known as AZD-8055, is a novel inhibitor of mammalian target of rapamycin (mTOR) kinase. The mTOR kinase is a key regulator of cell growth, proliferation, and survival, and its dysregulation is often associated with various diseases, including cancer, diabetes, and neurodegenerative disorders. AZD-8055 has been extensively studied for its potential therapeutic applications in these diseases.
Aplicaciones Científicas De Investigación
Antiparkinsonian Activity and Neuroprotection
A study focused on the synthesis of urea and thiourea derivatives, exploring their antiparkinsonian activity. These compounds demonstrated significant antiparkinsonian effects after administration, with some showing neuroprotective properties through biochemical estimations, indicating potential for Parkinson's disease treatment and drug design (Azam, Alkskas, & Ahmed, 2009).
Cancer, Pain, and Neurodegenerative Disorders
Another study involved the synthesis of a deuterium-labeled compound similar in structure, showcasing potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. This compound serves as an internal standard for LC–MS analysis in pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).
ROCK Inhibitors for Cancer Treatment
Research into pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) has shown promising results. These inhibitors, affecting cell motility and tumor growth, have potential therapeutic applications in cancer treatment (Pireddu et al., 2012).
Anion Recognition and Photophysical Studies
A study on substituted phenyl urea and thiourea silatranes highlights their synthesis, characterization, and anion recognition properties. Through photophysical and theoretical studies, these compounds exhibit unique electronic properties, suggesting applications in material science and sensor technology (Singh et al., 2016).
Anticonvulsant Activity
The anticonvulsant activities of synthesized 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives were investigated, showing significant efficacy in protective models against convulsions. These findings point towards potential new treatments for epilepsy (Thakur, Deshmukh, Jha, & Kumar, 2017).
Propiedades
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-20-13-9-18(10-13)12-6-4-11(5-7-12)16-15(19)17-14-3-2-8-21-14/h2-8,13H,9-10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOGAURGRKTRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

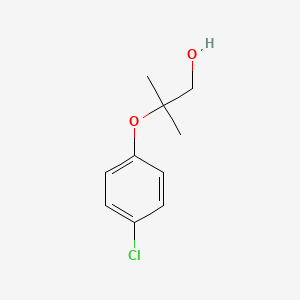

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2607540.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2607541.png)
![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B2607543.png)
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2607545.png)
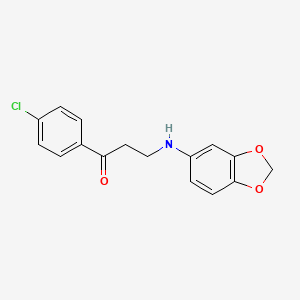


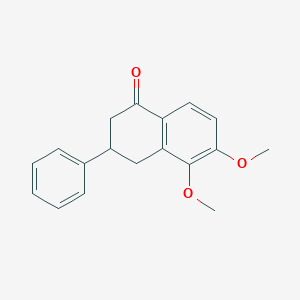
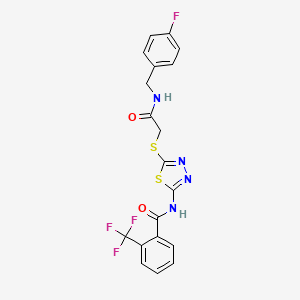
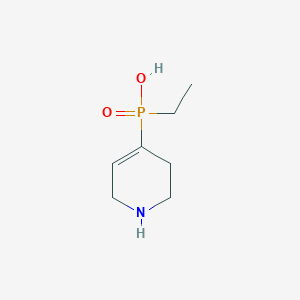
![5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2607554.png)
